molecular formula C15H16FN5O B2601599 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415622-17-0

2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2601599
CAS No.: 2415622-17-0
M. Wt: 301.325
InChI Key: AUXVPYDTQRTUIR-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring linked to a piperazine moiety, which is further connected to a fluorinated pyridine. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety and subsequent attachment of the fluorinated pyridine group. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often used to modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a fluorinated pyridine.

    2-(4-Methylpiperazin-1-yl)pyrimidine: Features a methyl group on the piperazine ring.

    2-(4-Fluorophenyl)pyrimidine: Contains a fluorophenyl group instead of a fluorinated pyridine.

Uniqueness

The uniqueness of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c1-11-9-12(16)10-19-13(11)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXVPYDTQRTUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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